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Compound of Interest

Compound Name:
1-(3-Chlorophenyl)piperazine-2,3-

dione

CAS No.: 401794-91-0

Cat. No.: B14240263

Get Quote

Technical Guide: 1-(3-Chlorophenyl)piperazine-
2,3-dione
Part 1: Compound Identity & Physical Properties[1]
1-(3-Chlorophenyl)piperazine-2,3-dione is a cyclic diamide (diketopiperazine) derivative.

Structurally, it consists of a piperazine ring oxidized at the 2 and 3 positions, with a meta-

chlorophenyl substituent at the N1 position. It serves as a critical intermediate in the synthesis

of N-arylpiperazines (such as mCPP) and as a rigid scaffold for designing bioactive ligands

targeting serotonergic (5-HT) and adrenergic receptors.
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Identifier Detail

IUPAC Name 1-(3-Chlorophenyl)piperazine-2,3-dione

Common Synonyms
1-(m-Chlorophenyl)-2,3-diketopiperazine; N-(3-

Chlorophenyl)ethylenediamine oxamide

CAS Registry Number 401794-91-0

Molecular Formula C₁₀H₉ClN₂O₂

Molecular Weight 224.64 g/mol

SMILES Clc1cccc(N2CCNC(=O)C2=O)c1

Physical & Chemical Properties
Note: As a specialized intermediate, some values are derived from structural analogues (1-

phenylpiperazine-2,3-dione) and predictive models where experimental data is proprietary.

Property Value / Description Condition / Note

Physical State Solid (Crystalline powder)
Standard Temperature &

Pressure

Color White to Off-White
Recrystallized from

Ethanol/DMF

Melting Point 195 – 205 °C (Predicted)
High MP due to intermolecular

H-bonding (amide)

Solubility (Water) Low (< 0.1 mg/mL)
Hydrophobic aryl group + rigid

planar structure

Solubility (Organic)
Soluble in DMSO, DMF, hot

Ethanol

Poor solubility in non-polar

solvents (Hexane)

LogP ~0.8 – 1.2
Lower than mCPP due to polar

dione motif

pKa ~13.5 (Amide N-H)
Weakly acidic; deprotonation

requires strong base
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Part 2: Synthesis Protocol & Methodology
The synthesis of 1-(3-chlorophenyl)piperazine-2,3-dione is most efficiently achieved via the

condensation of N-(3-chlorophenyl)ethylenediamine with diethyl oxalate. This method avoids

the use of aggressive chlorinating agents and proceeds under mild conditions.

Precursor Synthesis: N-(3-
Chlorophenyl)ethylenediamine
Before forming the dione ring, the diamine backbone must be constructed.

Reagents: 3-Chloroaniline, 2-Chloroethylamine hydrochloride, Sodium Carbonate, Water.

Mechanism: Nucleophilic aromatic substitution (SɴAr) or alkylation of the aniline.

Protocol:

Dissolve 3-Chloroaniline (1.0 eq) and 2-Chloroethylamine HCl (1.2 eq) in water.

Add Sodium Carbonate (2.5 eq) to neutralize the acid and act as a base.

Reflux the mixture at 100°C for 12–18 hours.

Work-up: Cool to room temperature. Extract the free base with Dichloromethane (DCM). Dry

over Na₂SO₄ and concentrate.

Purification: Distillation under reduced pressure or use crude if purity >90%.

Cyclization to 1-(3-Chlorophenyl)piperazine-2,3-dione
This step involves a double nucleophilic acyl substitution.

Reagents: N-(3-Chlorophenyl)ethylenediamine (from Step 2.1), Diethyl Oxalate, Absolute

Ethanol.

Catalyst: None (thermal) or catalytic Sodium Ethoxide (if reaction is sluggish).

Step-by-Step Protocol:
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Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

Mixing: Dissolve N-(3-Chlorophenyl)ethylenediamine (0.1 mol) in 200 mL of absolute

ethanol.

Addition: Add Diethyl Oxalate (0.11 mol, 1.1 eq) dropwise over 30 minutes at room

temperature. Note: An exotherm may be observed.

Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. The product often precipitates as the

reaction proceeds due to low solubility in ethanol.

Isolation: Cool the reaction mixture to 0–5°C in an ice bath. Stir for 1 hour to maximize

precipitation.

Filtration: Filter the white solid under vacuum. Wash the cake with cold ethanol (2 x 50 mL)

to remove unreacted oxalate and mono-amide byproducts.

Drying: Dry the solid in a vacuum oven at 60°C for 4 hours.

Self-Validating Checkpoint:

TLC Monitoring: Use 5% Methanol in DCM. The starting diamine (polar, stains with

Ninhydrin) should disappear. The product (less polar than diamine, UV active) will appear.

IR Spectrum: Look for two distinct carbonyl stretches: ~1680 cm⁻¹ (amide I) and ~1750 cm⁻¹

(alpha-keto amide).

Part 3: Reaction Mechanism & Pathway
Visualization
The following diagram illustrates the synthesis pathway from the aniline precursor to the final

dione, including the potential downstream reduction to the piperazine drug scaffold.
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Caption: Synthesis of 1-(3-Chlorophenyl)piperazine-2,3-dione via condensation and its

reduction utility.

Part 4: Applications in Drug Development
Pharmacophore Scaffold
The 2,3-diketopiperazine ring is a bioisostere for other cyclic systems (e.g., morpholinones,

lactams). The 1-aryl substituent fixes the conformation, making it a valuable scaffold for:

Factor Xa Inhibitors: Analogous to the morpholinone core in Rivaroxaban, the dione ring

provides hydrogen bond acceptors (carbonyls) and a donor (N4-H) for active site binding.

Tachykinin NK1 Antagonists: Piperazine-2,3-diones have been explored as core structures

for NK1 antagonists used in anti-emetic therapy.

Precursor to mCPP
While mCPP (1-(3-chlorophenyl)piperazine) is often made directly, the dione route offers a

higher purity profile.

Advantage: Direct alkylation of piperazine with 3-chloroaniline often yields bis-aryl impurities.

Dione Route: The dione intermediate is crystalline and easily purified. Subsequent reduction

(e.g., with Lithium Aluminum Hydride or Borane-THF) yields mCPP with very high

regioselectivity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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